
P1,P4-Bis(5'-adenosyl) tetraphosphate
Overview
Description
P1,P4-Bis(5'-adenosyl) tetraphosphate (AppppA), also known as diadenosine tetraphosphate, is a dinucleoside polyphosphate with the molecular formula C20H28N10O19P4 and a molecular weight of 836.39 g/mol . It consists of two adenosine moieties linked by a tetraphosphate bridge at their 5'-positions. AppppA is ubiquitously found in prokaryotic and eukaryotic organisms at submicromolar concentrations and plays roles in stress response, DNA repair, apoptosis, and metabolic regulation . Its intracellular levels are tightly regulated by enzymes such as Ap4A hydrolases (EC 3.6.1.17), which hydrolyze AppppA into ATP and AMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: AP4A can be synthesized through enzymatic and chemical methods. Enzymatically, it is produced by aminoacyl-tRNA synthetases in a reaction that requires a divalent cation. This process involves two concerted SN2 reactions . Chemically, AP4A can be synthesized by coupling adenosine monophosphate with adenosine triphosphate in the presence of a condensing agent such as dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of AP4A typically involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for AP4A synthesis, allowing for efficient and scalable production.
Chemical Reactions Analysis
Enzymatic Hydrolysis
Ap4A is degraded by symmetrical bis(5'-nucleosyl)-tetraphosphatases (EC 3.6.1.41):
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Mechanism : Hydrolysis occurs via an in-line displacement at the P1 or P4 phosphorus atom, confirmed by O/O isotopic labeling studies .
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Inhibitors : Thiophosphate (ApspCH2ppsA) and phosphonate analogues resist hydrolysis due to non-cleavable P–S or P–C bonds .
Acid/Base Hydrolysis
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Acidic conditions (pH < 3): Ap4A undergoes P–O bond cleavage , yielding adenosine and triphosphate derivatives .
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Alkaline conditions (pH > 9): Degradation via phosphoester hydrolysis , producing 5'-AMP and adenosine triphosphate .
Oxidation
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Reaction with hydrogen peroxide oxidizes the adenine rings, forming 8-oxo-Ap4A, which alters its signaling properties .
Platelet Aggregation Inhibition
Ap4A and its analogues (e.g., AppCHFppA) compete with ADP for binding to platelet P2Y receptors, blocking aggregation :
Analogue | IC (μM) | Resistance to Hydrolysis | Reference |
---|---|---|---|
Ap4A | 12 | Low | |
AppCHFppA | 0.8 | High | |
ApSppSpA | 2.5 | Moderate |
Stress Signaling
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Viral infection : Herpes simplex virus reduces Ap4A levels in Vero cells, while poliovirus causes a 2-fold increase .
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Cadmium exposure : Ap4A concentrations rise 30-fold, acting as a cellular alarmone .
Structural Determinants of Reactivity
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Stereoisomers : The (Sp,Sp)-isomer exhibits stacking interactions between adenine rings, stabilizing the molecule .
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Phosphate chain flexibility : The central P2,P3-oxygen bridges enable conformational changes critical for enzyme binding .
Analytical Techniques
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31^{31}31P NMR : Distinguishes stereoisomers based on chemical shifts (Δδ = 1.2 ppm for Rp vs. Sp) .
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Circular dichroism : Monitors adenine unstacking during thermal denaturation .
Ap4A’s chemical reactivity underpins its roles in energy transfer, stress signaling, and therapeutic potential. Advances in analogue design (e.g., thiophosphate derivatives) highlight opportunities for developing hydrolysis-resistant inhibitors with enhanced bioactivity .
Scientific Research Applications
Biological Significance
Cellular Signaling
Ap4A functions as a second messenger in cellular signaling pathways. It is involved in modulating various biological processes, including stress responses and transcription regulation. For instance, it influences the activity of transcription factors such as the microphthalmia-associated transcription factor and upstream stimulatory factor 2, thereby impacting gene expression levels.
Stress Response Mechanism
Research indicates that Ap4A acts as an alarmone during cellular stress. Its concentration increases significantly in response to environmental stresses, such as heavy metal exposure and viral infections. For example, exposure to cadmium resulted in a 30-fold increase in Ap4A levels in Vero cells, while viral infections caused varying effects on its concentration .
Medicinal Applications
Cancer Therapy
Ap4A has shown potential therapeutic applications in oncology. Studies suggest that it can induce apoptosis in cancer cells and enhance the motility of dendritic cells, which are crucial for immune responses. This makes it a candidate for developing novel cancer treatments.
Drug Development
The compound has been explored for its role in developing drugs targeting P2Y receptors, which are implicated in various diseases. For instance, dinucleoside tetraphosphates like Ap4A have been studied for their effectiveness in treating cystic fibrosis by stimulating chloride secretion in airway epithelial cells .
Biochemical Research Applications
Enzyme Interaction Studies
Ap4A is utilized extensively in biochemical research to study nucleotide interactions and enzymatic processes. It serves as a substrate or inhibitor for several enzymes, including adenosine kinases and Ap4A hydrolases from various organisms . The compound's structure allows researchers to investigate the mechanisms of polyphosphate synthesis and degradation.
Analytical Techniques
The compound has been used in photoaffinity labeling techniques to identify specific protein targets within complex biological systems. For instance, analogs of Ap4A have been synthesized for high-specificity labeling of proteins involved in nucleotide metabolism .
Industrial Applications
Biotechnology
In industrial biotechnology, Ap4A is employed in the production of genetically engineered microorganisms that synthesize nucleotides and nucleotide analogs. Its unique properties facilitate the development of bioprocesses that enhance nucleotide production.
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Biological Signaling | Second messenger role | Modulates transcription factors; increases under stress |
Cancer Therapy | Induction of apoptosis | Enhances immune cell motility |
Enzyme Studies | Substrate for hydrolases | Identifies enzyme mechanisms; competitive inhibition |
Drug Development | Targeting P2Y receptors | Effective in cystic fibrosis treatment |
Biotechnology | Nucleotide synthesis | Used in genetically engineered microorganisms |
Case Studies
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Viral Infection Response
A study examined the effect of viral infections on intracellular Ap4A levels in Vero cells. It was found that simian virus 40 infection led to only a two-fold increase in Ap4A levels compared to a 30-fold increase from cadmium exposure, highlighting its role as a stress alarmone under different conditions . -
Cancer Cell Apoptosis Induction
Research demonstrated that Ap4A could induce apoptosis selectively in cancer cells while enhancing the antigen-presenting ability of dendritic cells, suggesting its dual role as both an anti-cancer agent and an immune system enhancer .
Mechanism of Action
AP4A exerts its effects by binding to specific protein targets and modulating their activity. One of its primary targets is the histidine triad nucleotide-binding protein 1, which is involved in the regulation of transcription factors. By binding to this protein, AP4A releases transcription factors from inhibitory complexes, leading to increased gene expression . Additionally, AP4A can act as a substrate for RNA polymerase, incorporating into RNA as a 5’ cap and enhancing RNA stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
P1,P4-Bis(5'-guanosyl) Tetraphosphate (GppppG)
- Molecular Formula : C20H28N10O21P4; Molecular Weight : 868.39 g/mol .
- Key Differences :
- Base Substitution : Replaces adenine with guanine, altering hydrogen-bonding and substrate specificity .
- Enzymatic Degradation : Hydrolyzed by asymmetrical Ap4A hydrolases (EC 3.6.1.17), but with lower efficiency compared to AppppA .
- Biological Context : Detected in brine shrimp (Artemia salina) eggs, where it may function in embryonic development .
Adenosine 5'-Tetraphosphate (p4A)
- Structure: A single adenosine linked to a tetraphosphate chain.
- Synthesis : Produced by yeast acetyl-CoA synthetase via ATP and pyrophosphate (PPi) condensation .
- Role : Acts as a metabolic intermediate; its synthesis is pH-dependent (optimal at pH 6–6.5) and requires divalent cations like Mg²⁺ or Mn²⁺ .
Diadenosine 5',5'''-P1,P4-Tetraphosphonate (AppCH₂ppA)
- Modification : Replaces a phosphate oxygen with a methylene group (-CH₂-), rendering it resistant to enzymatic hydrolysis .
- Applications : Used to study enzyme-substrate interactions and inhibit Ap4A hydrolases .
Enzymatic Interactions and Substrate Specificity
- Substrate Preferences :
AppppA
- Stress Signaling : Accumulates under heat shock or oxidative stress, triggering DNA repair mechanisms .
- Malaria Parasites : Detected in Plasmodium falciparum-infected erythrocytes, suggesting a role in purine salvage pathways .
GppppG
- Embryonic Development : Found in brine shrimp eggs, though its exact function remains unclear .
Q & A
Basic Research Questions
Q. What enzymatic mechanisms drive the synthesis of Ap4A in cellular systems?
Ap4A is primarily synthesized by aminoacyl-tRNA synthetases, such as lysyl-tRNA synthetase, which catalyzes the transfer of an adenosyl group from ATP to another nucleotide. Evidence shows that zinc ions and adenosine 5'-phosphate (AMP) significantly stimulate Ap4A synthesis in rat liver lysyl-tRNA synthetase, even in the absence of lysine . Additionally, acetyl-CoA synthetase in yeast can synthesize Ap4A using ATP and pyrophosphate (PPi) as substrates, with optimal activity at pH 6–6.5 . Methodologically, researchers employ ATP-PPi exchange assays, thin-layer chromatography (TLC), and HPLC to monitor synthesis kinetics and identify reaction products .
Q. How can researchers detect and quantify Ap4A in biological samples?
Ap4A detection relies on chromatographic and enzymatic methods. High-performance liquid chromatography (HPLC) with UV-spectral analysis is widely used for separation and quantification . Mass spectrometry (MS)-based metabolomics has also been applied in erythrocyte studies, where Ap4A was identified alongside other purine metabolites . For functional assays, alkaline phosphatase or pyrase treatments confirm Ap4A identity by observing hydrolysis patterns .
Q. What is the role of Ap4A in cellular stress signaling?
Ap4A acts as an alarmone, accumulating under stress conditions like heat shock or viral infection. Studies in Xenopus laevis oocytes demonstrate that microinjected Ap4A induces heat shock protein synthesis, suggesting a regulatory role in stress adaptation . In virus-infected cells, intracellular Ap4A levels vary significantly, potentially modulating host-pathogen interactions . Researchers use stress induction models (e.g., thermal shock, oxidative agents) combined with MS or fluorescence-based probes to track Ap4A dynamics.
Advanced Research Questions
Q. How do discrepancies in Ap4A concentration effects across studies reflect methodological or biological variability?
Contradictory findings arise from differences in model systems and detection limits. For example, Ap4A levels in Plasmodium falciparum-infected erythrocytes were detectable but not elevated due to rapid consumption during purine salvage , whereas yeast studies show pH-dependent accumulation . To reconcile these, researchers should standardize extraction protocols (e.g., quenching metabolic activity rapidly) and validate results across multiple platforms (e.g., HPLC vs. enzymatic assays) .
Q. What structural features govern enzyme specificity for Ap4A degradation?
Enzymes like NUDT2 (Ap4A hydrolase) and bacterial pyrophosphohydrolases exhibit strict specificity for Ap4A. Phosphorothioate analogues and methylene-modified Ap4A derivatives reveal that the phosphate backbone’s geometry and charge distribution are critical for substrate recognition . Crystallographic studies and site-directed mutagenesis of active-site residues (e.g., in E. coli hydrolases) further elucidate binding motifs .
Q. How does Ap4A metabolism vary between prokaryotic and eukaryotic systems?
In prokaryotes, Ap4A degradation is catalyzed by pyrophosphohydrolases like those in E. coli, which cleave Ap4A into two ADP molecules . In eukaryotes, NUDT2 hydrolyzes Ap4A asymmetrically into ATP and AMP, with regulatory roles in immune response and cancer pathways . Comparative studies using phylogenetic analysis of hydrolase families and kinetic assays (e.g., Km for Ap4A in different species) can highlight evolutionary adaptations .
Q. What is the role of Ap4A in secondary metabolite biosynthesis, such as cordycepin?
In Cordyceps militaris, Ap4A is an intermediate in cordycepin biosynthesis. The pathway involves adenosyl-sulfate acyltransferase and ATP adenosyltransferase, generating Ap4A, which is subsequently hydrolyzed to ATP by 5'-nucleoside-tetraphosphatases . Transcriptome analysis of high/low-cordycepin strains and enzyme inhibition assays (e.g., using tetraphosphatase inhibitors) are key methods to validate this pathway .
Q. How does Ap4A interact with nucleotide-binding proteins in signal transduction?
Ap4A binds endothelial cell surface receptors, modulating intracellular Ca²⁺ signaling and nitric oxide production . Radioligand binding assays with [³H]-labeled Ap4A and competition studies (e.g., using non-hydrolyzable analogues) reveal affinity constants (Kd ~10–100 nM) . Advanced techniques like surface plasmon resonance (SPR) or cryo-EM could further map interaction sites.
Q. Methodological Considerations
- Contradiction Resolution : Cross-validate Ap4A measurements using orthogonal methods (e.g., enzymatic vs. MS-based) to address detection biases .
- Enzyme Assays : Use phosphonate or phosphorothioate analogues to probe catalytic mechanisms and inhibitor design .
- Model Systems : Compare Ap4A dynamics in stress-induced vs. knockout models (e.g., NUDT2-disrupted cells) to dissect regulatory networks .
Properties
Molecular Formula |
C20H24N10O19P4-4 |
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Molecular Weight |
832.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/p-4/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
YOAHKNVSNCMZGQ-XPWFQUROSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Synonyms |
adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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